molecular formula C9H14ClNO B1661235 (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride CAS No. 88784-93-4

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride

Cat. No.: B1661235
CAS No.: 88784-93-4
M. Wt: 187.66
InChI Key: VIOJYFJDMKDXOT-DKXTVVGFSA-N
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Description

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride is a chiral compound with significant pharmacological properties. It is commonly used in the pharmaceutical industry due to its sympathomimetic effects, which make it useful in treating nasal congestion and other conditions. The compound is a hydrochloride salt of (1S,2S)-1-Amino-1-phenylpropan-2-ol, which enhances its solubility and stability.

Mechanism of Action

Target of Action

The primary target of (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as Pseudoephedrine, is the alpha and beta adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response .

Mode of Action

Pseudoephedrine acts mainly as an agonist of alpha adrenergic receptors and less strongly as an agonist of beta adrenergic receptors . This means that it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction , which is used as a decongestant . This vasoconstriction action can also result in hypertension, which is a noted side effect of pseudoephedrine .

Biochemical Pathways

The activation of alpha and beta adrenergic receptors by pseudoephedrine triggers a cascade of biochemical reactions. These reactions lead to the constriction of blood vessels in the nasal passages, reducing tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions, and opening of obstructed Eustachian tubes .

Pharmacokinetics

Pseudoephedrine has a bioavailability of approximately 100% , meaning that it is completely absorbed into the bloodstream after oral administration. It is metabolized in the liver, with 10-30% of the drug being metabolized . The elimination half-life of pseudoephedrine is 4.3-8 hours , and it is excreted in the urine, with 43-96% of the drug being excreted unchanged .

Result of Action

The primary result of pseudoephedrine’s action is the relief of nasal and sinus congestion . By causing vasoconstriction in the nasal passages, pseudoephedrine reduces swelling and allows for easier breathing . It is also indicated for vasomotor rhinitis, and as an adjunct to other agents in the optimum treatment of allergic rhinitis, croup, sinusitis, otitis media, and tracheobronchitis .

Action Environment

The action of pseudoephedrine can be influenced by various environmental factors. For example, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. It is often found in over-the-counter preparations in combination with one or more additional active ingredients such as antihistamines, guaifenesin, dextromethorphan, paracetamol (acetaminophen), or an NSAID (such as aspirin or ibuprofen) . These combinations can enhance the therapeutic effects or mitigate side effects. Due to its stimulating qualities, the oral preparation is more likely to cause adverse effects, including urinary retention .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone, followed by amination. One common method is the catalytic hydrogenation of acetophenone to produce 1-phenyl-2-propanol, which is then aminated using methylamine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes, utilizing palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure. The amination step is typically carried out in a continuous flow reactor to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various alcohol derivatives.

    Substitution: Forms substituted amines or amides.

Scientific Research Applications

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Serves as a model compound in studying enzyme interactions and metabolic pathways.

    Medicine: Employed in the development of decongestants and other sympathomimetic drugs.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Pseudoephedrine: Another sympathomimetic amine with similar decongestant properties.

    Ephedrine: Shares structural similarities and pharmacological effects.

    Phenylephrine: A selective alpha-adrenergic agonist used as a decongestant.

Uniqueness

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers and other similar compounds. This chiral specificity can influence its efficacy and safety profile in therapeutic applications.

Properties

IUPAC Name

(1S,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOJYFJDMKDXOT-DKXTVVGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88784-93-4
Record name Benzeneethanol, β-amino-α-methyl-, hydrochloride, (αS,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88784-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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